molecular formula C7H14ClNO2 B2956233 (1R,2S)-1-Amino-2-propan-2-ylcyclopropane-1-carboxylic acid;hydrochloride CAS No. 156222-66-1

(1R,2S)-1-Amino-2-propan-2-ylcyclopropane-1-carboxylic acid;hydrochloride

Cat. No.: B2956233
CAS No.: 156222-66-1
M. Wt: 179.64
InChI Key: GFIRYOYQBKQVOL-CAHLUQPWSA-N
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Description

(1R,2S)-1-Amino-2-propan-2-ylcyclopropane-1-carboxylic acid; hydrochloride is a cyclopropane-derived amino acid hydrochloride salt. Its stereochemistry, denoted by the (1R,2S) configuration, is critical for its biochemical interactions. The hydrochloride salt enhances solubility and stability, a common pharmaceutical formulation strategy .

This compound is structurally analogous to natural and synthetic cyclopropane-containing molecules, such as cispentacin, which exhibit antimicrobial and enzyme-inhibitory properties . Its unique stereochemistry and functional groups make it a candidate for drug development, particularly in targeting bacterial or viral enzymes .

Properties

IUPAC Name

(1R,2S)-1-amino-2-propan-2-ylcyclopropane-1-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-4(2)5-3-7(5,8)6(9)10;/h4-5H,3,8H2,1-2H3,(H,9,10);1H/t5-,7+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOXCXPVDWKALOA-VOLNJMMDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CC1(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1C[C@@]1(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the use of organoboron reagents in cross-coupling reactions such as the Suzuki–Miyaura coupling. The reaction conditions typically involve the use of palladium catalysts and mild reaction environments to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to achieve high yields and purity. The process may also include purification steps to remove any impurities and ensure the final product meets the required standards.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable solvents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Employed in the study of biological systems and processes, particularly in the development of new drugs and therapies.

  • Medicine: Investigated for its potential therapeutic properties and its role in the treatment of various diseases.

  • Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

(1R,2S)-1-Amino-2-propan-2-ylcyclopropane-1-carboxylic acid;hydrochloride: can be compared with other similar compounds, such as 1-[(propan-2-yl)amino]cyclopropane-1-carboxylic acid hydrochloride . While both compounds share similar structural features, they may differ in their reactivity, applications, and biological activity. The uniqueness of this compound lies in its specific stereochemistry and the resulting effects on its chemical and biological properties.

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural and Functional Comparisons
Compound Name Structure Features Molecular Weight (g/mol) CAS Number Notable Properties
(1R,2S)-1-Amino-2-propan-2-ylcyclopropane-1-carboxylic acid; hydrochloride Cyclopropane, isopropyl, amino-carboxylic acid, hydrochloride salt 193.65 N/A High stereochemical specificity; potential enzyme inhibitor
(1R,2S)-Cispentacin Hydrochloride Cyclopentane, amino-carboxylic acid, hydrochloride salt 165.62 18414-30-7 Antifungal activity (Candida spp.); inhibits threonyl-tRNA synthetase
(1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride Cyclopropane, 4-fluorophenyl, amine, hydrochloride salt 187.64 1314324-00-9 Bioactive in CNS disorders; fluorophenyl enhances lipophilicity
(1S,2S)-1-Amino-1-phenylpropan-2-ol Hydrochloride Phenyl, amino-alcohol, hydrochloride salt 187.67 255060-27-6 Adrenergic activity; structural similarity to ephedrine derivatives
Methyl (1R,2S)-1-amino-2-vinylcyclopropanecarboxylate Hydrochloride Cyclopropane, vinyl, methyl ester, hydrochloride salt 193.67 259214-58-9 Reactive vinyl group for conjugation; prodrug potential

Stability and Degradation

  • Stability in Biological Matrices: Unlike ephedrine derivatives (e.g., MPPH), which degrade significantly in urine (11% loss at 37°C/48 h) and plasma (7% loss at -20°C/6 months) due to microbial activity [()], cyclopropane-containing compounds like (1R,2S)-1-amino-2-propan-2-ylcyclopropane-1-carboxylic acid; hydrochloride may exhibit enhanced stability owing to the rigid cyclopropane ring.
  • Degradation Pathways: Microbial contamination (e.g., E. coli) accelerates decomposition of amino-alcohol hydrochlorides (e.g., MPPH) via enzymatic hydrolysis, producing unidentified metabolites . Cyclopropane derivatives are less prone to such degradation but may undergo ring-opening under acidic conditions .

Stereochemical Considerations

  • The (1R,2S) configuration is critical for bioactivity. For example, (1R,2S)-cispentacin hydrochloride is 10-fold more potent against Candida albicans than its (1S,2R) enantiomer . Similarly, (1R,2S)-1-amino-2-propan-2-ylcyclopropane-1-carboxylic acid; hydrochloride's activity depends on precise stereochemical alignment with target enzymes .

Biological Activity

(1R,2S)-1-Amino-2-propan-2-ylcyclopropane-1-carboxylic acid; hydrochloride, commonly referred to as ACCA, is an organic compound with significant relevance in various biological and chemical applications. Its unique cyclopropane structure contributes to its distinct biological activities, particularly in plant biology and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of ACCA is C7H13NO2HClC_7H_{13}NO_2\cdot HCl, with a molecular weight of approximately 161.65 g/mol. The compound features a cyclopropane ring, which allows it to interact with biological targets effectively.

PropertyValue
Molecular FormulaC7H13NO2HClC_7H_{13}NO_2\cdot HCl
Molecular Weight161.65 g/mol
SMILESCC(C)[C@@H]1C[C@@]1(C(=O)O)N
InChIInChI=1S/C7H13NO2.ClH/c1-4(2)5-3-7(5,8)6(9)10;/h4-5H,3,8H2,1-2H3,(H,9,10);1H/t5-,7+;/m0./s1

ACCA is known primarily for its role as a precursor in the biosynthesis of ethylene, a vital plant hormone that regulates growth and responses to environmental stressors. The conversion of ACCA to ethylene is catalyzed by the enzyme ACC oxidase, which is crucial during stress conditions such as drought or pathogen attack .

Plant Growth Regulation

Research indicates that ACCA enhances plant resistance against various stressors. For instance, studies on maize (Zea mays L.) have shown that ACCA application significantly improves drought resistance and pathogen defense mechanisms. The binding energy of ACCA with its targets has been measured at approximately −9.98 kcal/mol, indicating a strong interaction that enhances the plant's resilience .

Study on Maize Resistance

In a recent study focusing on maize plants, it was found that the application of ACCA led to improved productivity and yield under stress conditions. The study highlighted that ACCA not only boosts ethylene production but also modulates other hormonal pathways involved in stress responses .

Key Findings:

  • Increased Ethylene Production: ACCA application led to higher levels of ethylene, enhancing growth and stress response.
  • Enhanced Resistance: Plants treated with ACCA showed greater resistance to fungal infections and drought conditions.

Comparative Analysis with Other Compounds

ACCA's effectiveness was compared with other similar compounds such as 1-amino-cyclopropane-1-carboxylic acid (ACC). While both compounds serve similar roles in ethylene production, ACCA exhibited superior efficacy in enhancing plant resilience against specific pathogens and abiotic stresses .

Applications in Research and Industry

ACCA's unique properties make it valuable in various fields:

  • Agricultural Biotechnology: Utilized to develop stress-resistant crop varieties.
  • Pharmaceuticals: Potential applications in developing treatments for plant-related diseases and enhancing crop yields.

Q & A

Q. How can isotopic labeling (²H, ¹³C) track metabolic pathways of this compound in vivo?

  • Methodological Answer :
  • Synthesis : Catalytic deuteration (Pd/C, D₂) or ¹³C-carboxylic acid via Claisen condensation .
  • Imaging : LC-MS/MS to detect labeled metabolites in liver microsomes .

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